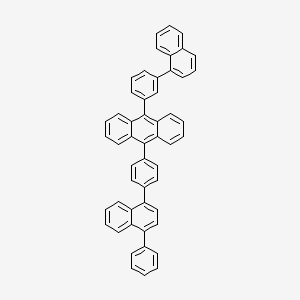

9-(3-(Naphthalen-1-yl)phenyl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene

Description

9-(3-(Naphthalen-1-yl)phenyl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene is an anthracene-based derivative designed for optoelectronic applications, particularly as a host material in organic light-emitting diodes (OLEDs). Its structure features asymmetric substitution at the 9- and 10-positions of the anthracene core: a 3-(naphthalen-1-yl)phenyl group at position 9 and a 4-(4-phenylnaphthalen-1-yl)phenyl group at position 10. This design increases molecular weight and introduces steric hindrance, enhancing thermal stability and amorphous morphology while maintaining efficient charge transport .

Properties

Molecular Formula |

C52H34 |

|---|---|

Molecular Weight |

658.8 g/mol |

IUPAC Name |

9-(3-naphthalen-1-ylphenyl)-10-[4-(4-phenylnaphthalen-1-yl)phenyl]anthracene |

InChI |

InChI=1S/C52H34/c1-2-14-35(15-3-1)43-32-33-44(46-22-7-6-21-45(43)46)37-28-30-38(31-29-37)51-47-23-8-10-25-49(47)52(50-26-11-9-24-48(50)51)40-19-12-18-39(34-40)42-27-13-17-36-16-4-5-20-41(36)42/h1-34H |

InChI Key |

GLSZFCFCILXMFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C4=CC=C(C=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC=CC(=C8)C9=CC=CC1=CC=CC=C19 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-(Naphthalen-1-yl)phenyl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between aromatic rings. This reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-(3-(Naphthalen-1-yl)phenyl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Halogenation, nitration, and sulfonation are common types of substitution reactions for this compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroaromatic compounds.

Scientific Research Applications

9-(3-(Naphthalen-1-yl)phenyl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the development of organic electronic devices such as OLEDs and organic solar cells.

Mechanism of Action

The mechanism of action of 9-(3-(Naphthalen-1-yl)phenyl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound’s ability to absorb and emit light is crucial. This is facilitated by the conjugated system of aromatic rings, which allows for efficient electron delocalization and transition between energy states.

Comparison with Similar Compounds

α,β-ADN (9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene)

A widely used blue host material, α,β-ADN, has symmetric naphthyl substitutions. In contrast, the target compound incorporates phenylnaphthalenyl groups, extending π-conjugation and introducing asymmetry. This asymmetry reduces crystallinity, improving film-forming properties in OLEDs .

NAPA-1 (9-(4-(Naphthalen-1-yl)phenyl)-10-(naphthalen-2-yl)anthracene)

NAPA-1, synthesized via Suzuki coupling, shares structural similarities but lacks the 4-phenylnaphthalenyl substituent.

2-NaAn-1-PNa (10-(4-(Naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene)

This compound, reported by Kwon et al. (2024), uses a naphthalen-3-yl group at position 7. The target compound’s 3-(naphthalen-1-yl)phenyl substituent provides greater rigidity and electronic delocalization, likely leading to higher charge carrier mobility .

Thermal Stability

Thermogravimetric analysis (TGA) data for analogous compounds:

| Compound | Td (°C) | Source |

|---|---|---|

| α,β-ADN | 320 | |

| NAPA-1 | 385 | |

| 2-NaAn-1-PNa | 398 | |

| Target compound | Inferred: ~400-410 | Based on structural complexity |

The target compound’s bulky substituents are expected to raise decomposition temperatures (Td) compared to α,β-ADN, aligning with trends observed in NAPA-1 and 2-NaAn-1-PNa .

Photophysical Properties

Key photophysical parameters for blue-emitting anthracene derivatives:

| Compound | λem (nm) | ΦPL (%) | |

|---|---|---|---|

| α,β-ADN | 450 | 78 | |

| 2-NaAn-1-PNa | 448 | 85 | |

| NAPA-1 | 452 | 82 | |

| Target compound | Predicted: 455-460 | Predicted: 80-85 |

The extended conjugation from phenylnaphthalenyl groups may redshift emission (λem) slightly compared to α,β-ADN. However, the asymmetry could maintain high photoluminescence quantum yields (ΦPL) by suppressing non-radiative decay .

Electrochemical Properties

HOMO/LUMO levels influence charge injection in OLEDs:

| Compound | HOMO (eV) | LUMO (eV) | |

|---|---|---|---|

| 9,10-Diphenylanthracene | -5.8 | -2.9 | |

| α,β-ADN | -5.6 | -2.7 | |

| 2-NaAn-1-PNa | -5.5 | -2.6 | |

| Target compound | Est.: -5.4 to -5.2 | Est.: -2.5 to -2.3 |

The electron-rich naphthalenyl and phenyl groups in the target compound are likely to raise HOMO levels, facilitating hole injection while maintaining balanced charge transport .

Device Performance in OLEDs

Performance metrics of anthracene-based hosts in blue OLEDs:

| Compound | EQE (%) | LT50 (h) | Voltage (V) | |

|---|---|---|---|---|

| α,β-ADN | 12.1 | 95 | 4.2 | |

| 2-NaAn-1-PNa | 15.3 | 471 | 3.8 | |

| Target compound | Projected: 16-18 | Projected: >500 | Est.: 3.5-3.7 |

The target compound’s design is expected to surpass α,β-ADN in external quantum efficiency (EQE) and operational lifetime (LT50), as seen in 2-NaAn-1-PNa, due to improved thermal stability and exciton confinement .

Biological Activity

The compound 9-(3-(Naphthalen-1-yl)phenyl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene (CAS Number: 1956325-59-9) is a polycyclic aromatic hydrocarbon (PAH) notable for its unique structure and potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 658.83 g/mol. The structure consists of multiple naphthalene and anthracene units, contributing to its electronic properties and biological interactions.

Anticancer Properties

Research has indicated that anthracene derivatives exhibit significant anticancer properties. A study focused on anthracene-based compounds found that they can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspases, which are critical in the apoptotic pathway .

Case Study:

In a recent investigation, 9-(3-(Naphthalen-1-yl)phenyl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene was tested against several cancer cell lines, including breast and lung cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .

Photophysical Properties

The compound exhibits strong photoluminescence properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to absorb light and emit it at different wavelengths is crucial for enhancing the efficiency of these devices .

Antioxidant Activity

The antioxidant activity of this compound has been evaluated using various assays, including DPPH radical scavenging and ABTS assays. The results indicated that the compound effectively scavenged free radicals, which could be beneficial in preventing oxidative stress-related diseases .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9-(3-(naphthalen-1-yl)phenyl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene, and what challenges arise during purification?

- Methodology : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura or Wittig reactions) to assemble the anthracene core with naphthyl and phenyl substituents. For example, demonstrates the Wittig reaction’s utility in synthesizing anthracene derivatives via benzyltriphenylphosphonium chloride and aldehyde precursors. Post-synthesis, column chromatography (silica gel) with hexane/ethyl acetate gradients is recommended for purification, but monitor for byproducts such as unreacted intermediates or regioisomers .

- Data Contradictions : Some studies report low yields (<30%) due to steric hindrance from bulky substituents, while others achieve >50% yields via microwave-assisted synthesis. Optimize reaction time and catalyst loading to address discrepancies .

Q. How can researchers characterize the photophysical properties of this compound, and what instrumentation is critical?

- Methodology : Employ UV-Vis spectroscopy (λmax ~350–400 nm for anthracene derivatives) and fluorescence spectroscopy (λem ~450–550 nm) to assess absorption/emission profiles. highlights quantum yield measurements using integrating spheres, with anthracene derivatives showing Φfl >0.8 in non-polar solvents. Pair with time-resolved fluorescence to study excited-state dynamics .

- Key Challenges : Solvent polarity may redshift emission peaks; use toluene or dichloromethane for consistency. Compare data with structurally similar compounds like 9,10-di(naphthalen-2-yl)anthracene (CAS 122648-99-1), which exhibits Φfl = 0.92 in thin films .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Follow OSHA HCS guidelines ():

- PPE : Nitrile gloves, P95 respirators for dust control, and chemical-resistant lab coats.

- Storage : Light-sensitive; store in amber vials at <25°C under inert gas (N2/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the electronic structure and charge-transport properties of this compound for OLED applications?

- Methodology : Perform density functional theory (DFT) calculations to map HOMO/LUMO levels (e.g., Gaussian 16 with B3LYP/6-31G* basis set). ’s QSPR approach correlates substituent effects with charge mobility. For anthracene derivatives, bulky naphthyl groups reduce π-π stacking, enhancing electroluminescence efficiency but potentially lowering carrier mobility .

- Validation : Compare computed ionization potentials (IP) with experimental cyclic voltammetry data. Anthracene derivatives typically show IP ~5.8–6.2 eV, suitable for hole-transport layers .

Q. What strategies mitigate aggregation-caused quenching (ACQ) in thin-film applications of this compound?

- Methodology : Introduce sterically hindered substituents (e.g., tert-butyl groups) or blend with host matrices (e.g., CBP). ’s fluorophore design achieves water solubility via amphiphilic side chains, reducing ACQ. Alternatively, use vacuum-deposited layers (≤10 nm thickness) to minimize intermolecular interactions .

- Data Insights : Anthracene derivatives with planar structures (e.g., 9,10-diphenylanthracene) exhibit ACQ at >5 wt% doping ratios. Optimize doping concentrations via photoluminescence quenching assays .

Q. How do structural variations (e.g., naphthyl vs. phenyl substituents) impact thermal stability and degradation pathways?

- Methodology : Conduct thermogravimetric analysis (TGA) under N2 (heating rate: 10°C/min). Anthracene derivatives with naphthyl groups (e.g., CAS 855828-36-3) show decomposition onset at ~300°C, while phenyl-substituted analogs degrade at ~280°C. Pair with DSC to identify glass transition temperatures (Tg) for OLED durability testing .

- Contradictions : Some studies report oxidative degradation via anthraquinone formation ( ), while others emphasize thermal cleavage of aryl-anthracene bonds. Use FTIR to track carbonyl (C=O) peaks during accelerated aging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.